

A Comparative Neurotoxicity Profile: 1-Benzylpiperazine vs. 2-(4-Benzylpiperazin-1-yl)ethanamine

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Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)ethanamine

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A critical gap in neurotoxicology data currently prevents a direct experimental comparison between 1-benzylpiperazine (BZP) and **2-(4-benzylpiperazin-1-yl)ethanamine**. While BZP, a recreational psychoactive substance, has been the subject of numerous neurotoxicity studies, there is a significant lack of available research on the potential neurotoxic effects of **2-(4-benzylpiperazin-1-yl)ethanamine**. This guide, therefore, provides a comprehensive overview of the established neurotoxicity of 1-benzylpiperazine, alongside a structural analysis of **2-(4-benzylpiperazin-1-yl)ethanamine** to highlight the urgent need for further investigation.

1-Benzylpiperazine (BZP): A Profile of Neurotoxic Effects

1-Benzylpiperazine is a synthetic substance with stimulant properties that has been associated with a range of adverse neurological effects.^[1] In vitro and in vivo studies have elucidated several mechanisms through which BZP can induce neuronal damage.

In Vitro Neurotoxicity of 1-Benzylpiperazine

Laboratory studies using neuronal cell lines have demonstrated that BZP can trigger a cascade of events leading to cell death.^{[2][3]} Key findings from these studies are summarized in the table below.

Parameter	Cell Line	Concentration	Effect	Reference
Cytotoxicity	LN-18	1700 μ M	110.7% \pm 9.0% increase in LDH release	[2]
LN-18	5700 μ M	154.2% \pm 14.3% increase in LDH release	[2]	
Oxidative Stress	LN-18	570 μ M	118.3% \pm 11.6% increase in ROS production	[2]
LN-18	1700 μ M	120.9% \pm 12.3% increase in ROS production	[2]	
Mitochondrial Dysfunction	LN-18	1700 μ M	66.6% \pm 12.4% decrease in ATP levels	[2]
Apoptosis	LN-18	Lowest concentration tested	258.8% \pm 76.4% increase in Caspase-3 activity	[2]
LN-18	1700 μ M	130.2% \pm 36.3% increase in Caspase-9 activation	[2]	

These findings indicate that BZP induces neurotoxicity through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS), impairment of mitochondrial function, and the initiation of programmed cell death (apoptosis).[2][3]

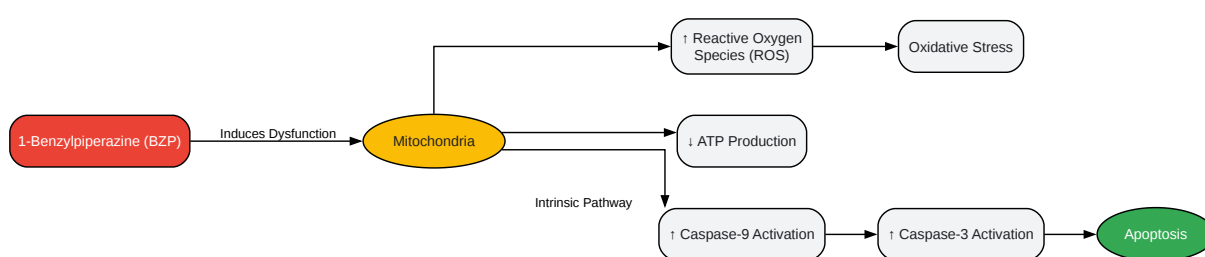
In Vivo Neurotoxicity of 1-Benzylpiperazine

Human case reports and animal studies corroborate the in vitro findings. Clinical presentations of BZP toxicity often include seizures, agitation, and confusion.[4] Animal studies have shown

that repeated exposure to BZP can lead to behavioral sensitization, a phenomenon also observed with other psychostimulants like methamphetamine.[5] Furthermore, a study using the nematode *Caenorhabditis elegans* demonstrated that BZP can cause developmental alterations and loss of dopaminergic transporters, with a reported LC50 of 52.21 mM.[6]

Signaling Pathways of 1-Benzylpiperazine Neurotoxicity

The neurotoxic effects of BZP are understood to be mediated through interconnected signaling pathways, primarily involving oxidative stress and the intrinsic apoptotic pathway.



2-(4-Benzylpiperazin-1-yl)ethanamine

BPE_structure

1-Benzylpiperazine (BZP)

BZP_structure

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